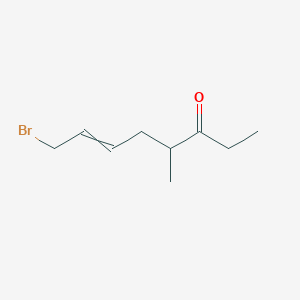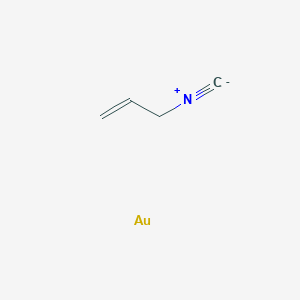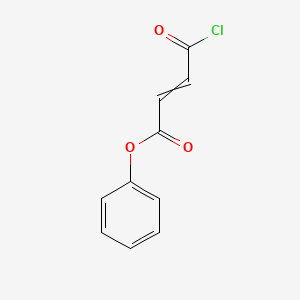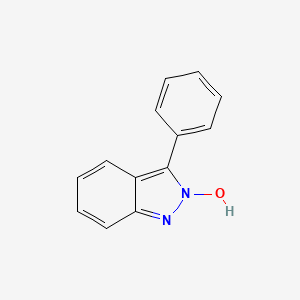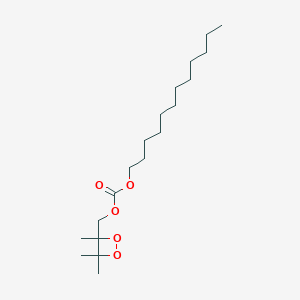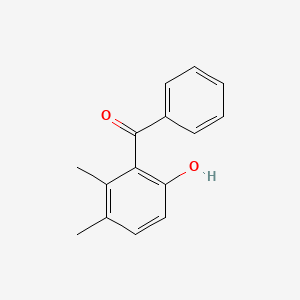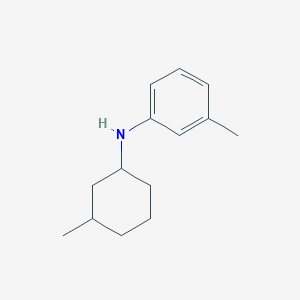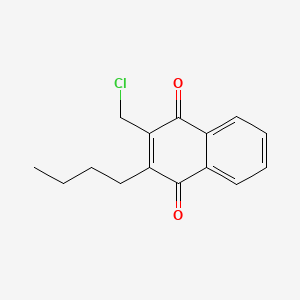
1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. This compound is characterized by a naphthalene ring with two ketone groups at positions 1 and 4, a butyl group at position 2, and a chloromethyl group at position 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- typically involves the chloromethylation of 2-butyl-1,4-naphthoquinone. This can be achieved through a Friedel-Crafts alkylation reaction using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of functionalized naphthoquinone derivatives.
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- involves its ability to undergo redox reactions. The compound can participate in electron transfer processes, which can generate reactive oxygen species (ROS). These ROS can interact with biological molecules, leading to various biological effects. The molecular targets and pathways involved include enzymes and proteins that are sensitive to oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone with no substituents.
2-Hydroxy-1,4-naphthoquinone: Known for its use in the synthesis of vitamin K analogs.
2-Methyl-1,4-naphthoquinone:
Uniqueness
1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
104582-13-0 |
|---|---|
Formule moléculaire |
C15H15ClO2 |
Poids moléculaire |
262.73 g/mol |
Nom IUPAC |
2-butyl-3-(chloromethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H15ClO2/c1-2-3-6-12-13(9-16)15(18)11-8-5-4-7-10(11)14(12)17/h4-5,7-8H,2-3,6,9H2,1H3 |
Clé InChI |
DFCQQIKBPBLDEO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C(=O)C2=CC=CC=C2C1=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


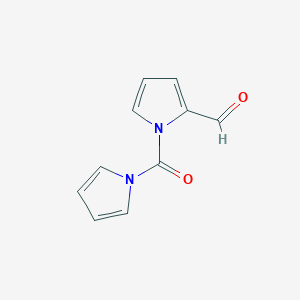
![Bis[4-(ethylamino)phenyl]methanone](/img/structure/B14322663.png)
